1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one is an organic compound with the molecular formula C13H15N3O2These are amide derivatives of alpha amino acids .
Preparation Methods
The synthesis of 1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one involves the reaction of 1,3-benzoxazole with piperazine under specific conditions. One common method involves stirring a mixture of 3-chloro-1,2-benzothiazole and piperazine in tert-butyl alcohol at 120°C for 15 hours . The mixture is then extracted with toluene, treated with activated carbon on cooling, and filtered. The solvent is distilled off to a minimal volume .
Chemical Reactions Analysis
1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. It is used in analytical tests during early formulation feasibility studies, determining degradation impurities produced during stress studies, and developing, validating, and transferring analytical methods . Additionally, it is used in spiking studies during process research and development to demonstrate depletion upon recrystallization .
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. As an alpha amino acid amide, it may interact with various enzymes and receptors in biological systems, influencing their activity and leading to specific physiological effects .
Comparison with Similar Compounds
1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives. These compounds share structural similarities but may differ in their biological activity and applications . For example, 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been shown to exhibit antibacterial activity, whereas this compound is primarily used in analytical and research applications .
Properties
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10(17)15-6-8-16(9-7-15)13-14-11-4-2-3-5-12(11)18-13/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIGQCDWJPHBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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